Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-
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Overview
Description
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of two phosphino groups linked by an ethyl chain. This compound is notable for its applications in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is prevalent, with the in situ lithiation of a pre-designed organic precursor being a common approach .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the phosphine to its corresponding phosphine oxide.
Substitution: The phosphine can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the specific reagents used but generally include substituted phosphines.
Scientific Research Applications
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, polymerization, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine ligand.
Bis(diphenylphosphino)methane: Another common diphosphine ligand.
Uniqueness
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is unique due to the presence of fluorine atoms on the phenyl rings, which can influence the electronic properties of the ligand and its ability to stabilize metal complexes. This can result in different coordination geometries and catalytic behaviors compared to other similar compounds .
Properties
CAS No. |
94940-44-0 |
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Molecular Formula |
C26H22F2P2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-bis(3-fluorophenyl)phosphanylethyl-diphenylphosphane |
InChI |
InChI=1S/C26H22F2P2/c27-21-9-7-15-25(19-21)30(26-16-8-10-22(28)20-26)18-17-29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2 |
InChI Key |
ORHJJULWFRXKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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